molecular formula C14H10ClFO3 B6406605 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1262009-83-5

3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6406605
CAS No.: 1262009-83-5
M. Wt: 280.68 g/mol
InChI Key: JPQUESHFMOHYHA-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a fluorine atom on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluorine atom.

    Carboxylation: Finally, the compound is carboxylated to form the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or methoxy groups.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.

    Esters: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and fluorine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 2-Chloro-5-fluorobenzoic acid

Uniqueness

3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and methoxy groups on the phenyl ring, along with a fluorine atom on the benzoic acid moiety, makes it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQUESHFMOHYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691023
Record name 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-83-5
Record name 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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